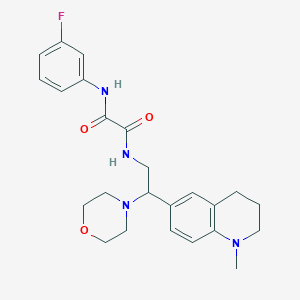

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Description

“N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O3/c1-28-9-3-4-17-14-18(7-8-21(17)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-6-2-5-19(25)15-20/h2,5-8,14-15,22H,3-4,9-13,16H2,1H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUJKLQDYOYEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives.

Introduction of the morpholinoethyl group: This step involves the reaction of the tetrahydroquinoline with a morpholine derivative under suitable conditions.

Coupling with 3-fluorophenyl oxalamide: The final step involves the coupling of the intermediate with 3-fluorophenyl oxalamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of automated synthesis equipment and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

Reduction: Reduction reactions can occur at the oxalamide group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide. For example:

- Mechanism of Action : Compounds with similar structures have shown significant inhibition of cancer cell growth through apoptosis induction and cell cycle arrest. The fluorinated phenyl group contributes to increased binding affinity to target proteins involved in cancer progression .

- Case Studies :

Antimicrobial Properties

Compounds featuring oxalamide structures have been investigated for their antimicrobial activities:

- Antibacterial Studies : Certain derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml . This indicates potential for development as an antibacterial agent.

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that allow for the introduction of functional groups critical for its biological activity. The synthetic routes often utilize established methodologies in organic chemistry to ensure high yield and purity.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the morpholinoethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

- N1-(3-bromophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Uniqueness

The unique feature of “N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide” is the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity compared to its chloro- and bromo- counterparts.

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 424.5 g/mol. The compound features a fluorinated phenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₉FN₄O₂ |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 921924-08-5 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, oxalamides have been studied for their ability to induce apoptosis in cancer cells through various pathways such as the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects. Studies suggest that compounds with this moiety can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have shown that similar oxalamide derivatives possess antimicrobial properties. The presence of the fluorinated phenyl group may enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels in cells, it can lead to cell death in cancerous tissues.

- Modulation of Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxalamides, including derivatives structurally similar to this compound. Results indicated a dose-dependent inhibition of tumor growth in vitro and in vivo models .

Study 2: Neuroprotective Mechanisms

Research conducted on neuroprotective agents demonstrated that tetrahydroquinoline derivatives could reduce neuronal cell death induced by glutamate toxicity. The study showed that these compounds could significantly lower intracellular calcium levels and ROS production .

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina with flexible ligand settings to model binding to kinases or GPCRs. Focus on hydrogen bonds between the oxalamide core and catalytic lysine residues .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the tetrahydroquinoline-morpholinoethyl moiety in hydrophobic pockets .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

How can reaction mechanisms for its synthetic intermediates be elucidated?

Q. Advanced

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying temperatures .

- Isotope labeling : Introduce ¹⁸O in the oxalamide carbonyl to track nucleophilic attack pathways via MS .

- Computational DFT : Calculate transition-state energies for amide bond formation steps (e.g., B3LYP/6-31G*) .

What are the key considerations for assessing its metabolic stability and toxicity?

Q. Advanced

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts .

- CYP inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates .

How does the compound’s solubility and formulation impact preclinical studies?

Q. Advanced

- pH-solubility profile : Measure solubility in buffers (pH 1.2–7.4) to identify optimal conditions for oral dosing .

- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability if aqueous solubility is <10 µM .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation products via HPLC .

What novel therapeutic targets are plausible for this compound?

Q. Advanced

- Kinase inhibition : Screen against a panel of 50 kinases (e.g., EGFR, BRAF) using ADP-Glo assays .

- Epigenetic modulation : Test inhibition of histone deacetylases (HDACs) via fluorimetric assays .

- Antimicrobial activity : Evaluate MIC against Gram-positive bacteria (e.g., S. aureus) in cation-adjusted Mueller-Hinton broth .

How can its photostability be optimized for in vivo imaging applications?

Q. Advanced

- UV-Vis spectroscopy : Expose to 365 nm UV light and track absorbance changes to identify degradation pathways .

- Additive screening : Incorporate antioxidants (e.g., ascorbic acid) or light-blocking excipients (e.g., titanium dioxide) .

- Two-photon microscopy : Assess fluorescence retention in live-cell imaging to validate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.